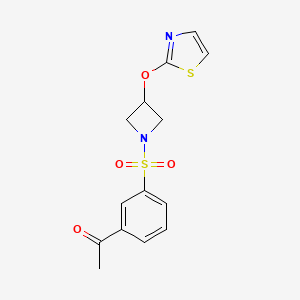
1-(3-((3-(Thiazol-2-yloxy)azetidin-1-yl)sulfonyl)phenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-((3-(Thiazol-2-yloxy)azetidin-1-yl)sulfonyl)phenyl)ethanone, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer. It is a highly selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a key role in the development and survival of cancer cells. In
Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Activities :
- A study by Woulfe and Miller (1985) described the synthesis of azetidinyl derivatives, showing significant activity predominantly against Gram-negative bacteria (Woulfe & Miller, 1985).
- Parvez et al. (2010) synthesized N-thiazole, 3-phenyl, 4-substituted phenyl azetidine-2-ones and evaluated their antibacterial activities, indicating a significant correlation between structure and activity (Parvez et al., 2010).
- Bhadraiah et al. (2020) conducted a study on thiazolo-pyrimidine analogues, which showed broad-spectrum antibacterial and antifungal properties (Bhadraiah et al., 2020).
Synthesis and Characterization for Antimicrobial Applications :
- Hussein et al. (2020) synthesized new thiazolidinone and azetidinone analogues based on thiazole moieties, which exhibited significant antimicrobial activity against multidrug-resistant strains (Hussein et al., 2020).
- Patel and Mistry (2004) synthesized novel sulphonamides and evaluated their antibacterial efficacy, further highlighting the potential of these compounds in antimicrobial applications (Patel & Mistry, 2004).
Molecular Docking and Cancer Research :
- Bashandy (2015) described the synthesis of novel sulfonamides and their evaluation against human liver cancer, providing insights into the potential anticancer applications of these compounds (Bashandy, 2015).
Total Synthesis and Structural Analysis :
- Reeve and Coley (1979) discussed the total synthesis and structural analysis of related compounds, contributing to the understanding of their chemical properties (Reeve & Coley, 1979).
Propiedades
IUPAC Name |
1-[3-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]sulfonylphenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S2/c1-10(17)11-3-2-4-13(7-11)22(18,19)16-8-12(9-16)20-14-15-5-6-21-14/h2-7,12H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJYZIUPTYDMCTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CC(C2)OC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((3-(Thiazol-2-yloxy)azetidin-1-yl)sulfonyl)phenyl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2918523.png)
![3-[4-(5-Methylpyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile](/img/structure/B2918524.png)
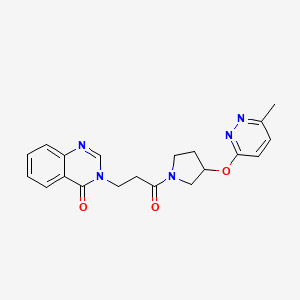
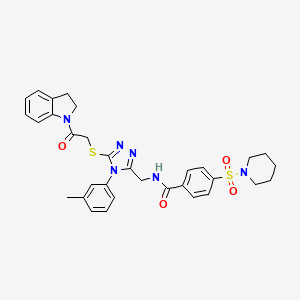
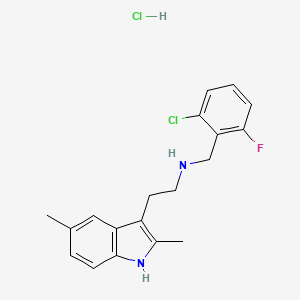
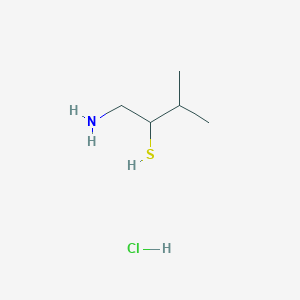
![2-[(3-Cyanopyridin-2-yl)disulfanyl]pyridine-3-carbonitrile](/img/structure/B2918533.png)
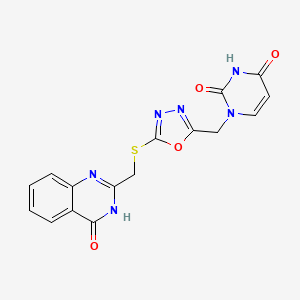
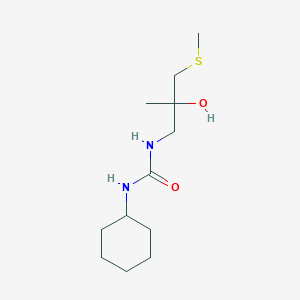
![N-(4-chlorophenyl)-2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2918539.png)
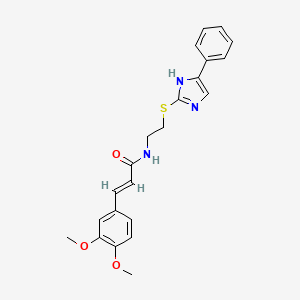
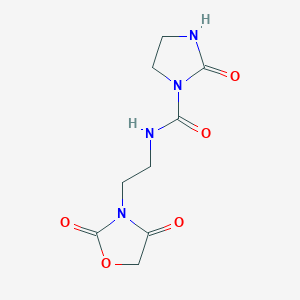
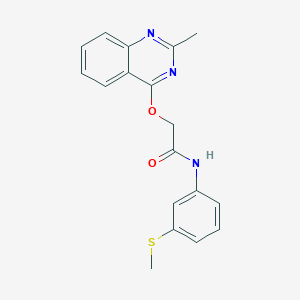
![2,4-Dichloro-5,6-dihydrofuro[2,3-d]pyrimidine](/img/structure/B2918546.png)